3-fluoro-N-methylpropan-1-amine
CAS No.: 1388715-25-0
Cat. No.: VC7398860
Molecular Formula: C4H10FN
Molecular Weight: 91.129
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1388715-25-0 |
|---|---|
| Molecular Formula | C4H10FN |
| Molecular Weight | 91.129 |
| IUPAC Name | 3-fluoro-N-methylpropan-1-amine |
| Standard InChI | InChI=1S/C4H10FN/c1-6-4-2-3-5/h6H,2-4H2,1H3 |
| Standard InChI Key | OMMBEQZVNCHVOJ-UHFFFAOYSA-N |
| SMILES | CNCCCF |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 3-fluoro-N-methylpropan-1-amine reflects its structure: a propane chain (three carbons) with a fluorine atom at position 3 and a methyl-substituted amine at position 1. Its molecular formula is C₄H₁₀FN, with a molecular weight of 91.13 g/mol . The compound’s SMILES notation, CC(CN)CF, further clarifies the branching at the second carbon, where both the fluorine and methylamine groups reside .
Stereochemical and Electronic Properties
The fluorine atom’s electronegativity (3.98 Pauling) induces a dipole moment, polarizing adjacent C–F and C–N bonds. This polarization enhances the compound’s susceptibility to nucleophilic attack at the β-carbon, a key feature in its reactivity . The methyl group on the amine contributes steric hindrance, influencing reaction pathways and selectivity in synthetic applications .
Synthesis and Purification
Alkylation of Secondary Amines
The primary synthesis route involves the alkylation of N-methylbenzylamine with 1-bromo-3-fluoropropane under basic conditions. In a representative procedure :
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K₂CO₃ (1.0 g, 7.5 mmol) and MeCN (8.2 mL) are combined with BnMeNH (0.39 mL, 3 mmol) and 1-bromo-3-fluoropropane (0.29 mL, 3.1 mmol).
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The mixture is heated to 60°C for 18–20 hours, followed by quenching with water and extraction with diethyl ether.
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Purification via silica gel chromatography (pentane/EtOAc, 95:5) yields the product as a colorless oil (83–85% yield) .
Industrial-Scale Considerations
While the provided sources lack explicit industrial protocols, continuous flow reactors are often employed for such reactions to improve heat transfer and scalability. Key parameters include:
| Parameter | Optimal Value |
|---|---|
| Temperature | 60–80°C |
| Reaction Time | 12–24 hours |
| Solvent | MeCN or DMF |
| Base | K₂CO₃ or Cs₂CO₃ |
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃): Signals at δ 2.98 (t, J = 6.8 Hz, 2H, CH₂N) and δ 4.45 (dt, J = 47.6, 6.0 Hz, 2H, CH₂F) confirm the methylamine and fluoropropyl moieties .
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¹⁹F NMR (376 MHz, CDCl₃): A singlet at δ -213.69 aligns with the C–F bond’s electronic environment .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) validates the molecular ion [M+H]⁺ at m/z 196.1495, consistent with the formula C₁₂H₁₈FN .
Reactivity and Functionalization
Aziridinium Ion Formation
3-Fluoro-N-methylpropan-1-amine undergoes intramolecular cyclization in the presence of La[N(SiMe₃)₂]₃ to form aziridinium ions, intermediates for C–F bond substitution . This reaction proceeds via:
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Coordination of the amine to the Lewis acid.
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Deprotonation to generate a reactive amide.
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Ring closure to form a strained three-membered aziridinium ion.
Nucleophilic Substitution
The β-fluorine atom is displaced by nucleophiles (e.g., hydroxide, thiols) under mild conditions, yielding functionalized propanamine derivatives . For example:
This reactivity is exploited in pharmaceutical synthesis to introduce heteroatoms or aromatic groups .
Applications in Organic and Medicinal Chemistry
Pharmaceutical Intermediates
The compound’s fluorine atom enhances metabolic stability and bioavailability in drug candidates. It is used to synthesize:
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Antidepressants: Fluorinated amines improve blood-brain barrier penetration.
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Anticancer Agents: The C–F bond resists oxidative metabolism, prolonging half-life.
Materials Science
In polymer chemistry, 3-fluoro-N-methylpropan-1-amine acts as a crosslinker for fluorinated resins, imparting thermal stability and chemical resistance.
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